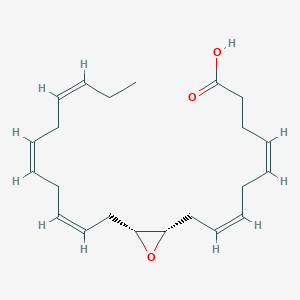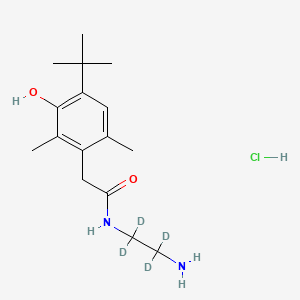
2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide-d4 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide-d4 Hydrochloride is a deuterated compound used primarily in scientific research. It is a labeled salt of 2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide, which is an impurity of Oxymetazoline. The compound has a molecular formula of C16H22D4N2O2.HCl and a molecular weight of 318.88. It is used for various research purposes, including metabolic studies and chemical identification.
Méthodes De Préparation
The preparation of 2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide-d4 Hydrochloride involves several synthetic routes. One common method includes the reaction of 4-tert-Butyl-2,6-dimethylphenol with ethyl chloroacetate to form an ester intermediate. This intermediate is then reacted with ammonia to form the corresponding amide.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes strict control of reaction parameters and purification steps to ensure the quality of the final product.
Analyse Des Réactions Chimiques
2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide-d4 Hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a reference compound for chemical identification and quantification in analytical chemistry.
Biology: The compound is used in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: It is employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: The compound is used in the development and testing of new chemical entities and formulations.
Mécanisme D'action
The mechanism of action of 2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide-d4 Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of the research .
Comparaison Avec Des Composés Similaires
2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide-d4 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide: The non-deuterated version of the compound.
Oxymetazoline Hydrochloride: A related compound used as a nasal decongestant.
N-(2-Aminoethyl)-2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetamide: Another structurally similar compound.
The deuterium labeling in this compound enhances its stability and provides unique insights in metabolic and pharmacokinetic studies.
Propriétés
IUPAC Name |
N-(2-amino-1,1,2,2-tetradeuterioethyl)-2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-10-8-13(16(3,4)5)15(20)11(2)12(10)9-14(19)18-7-6-17;/h8,20H,6-7,9,17H2,1-5H3,(H,18,19);1H/i6D2,7D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRHYCZRQHLUGY-FEUVXQGESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CC(=O)NCCN)C)O)C(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])NC(=O)CC1=C(C(=C(C=C1C)C(C)(C)C)O)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
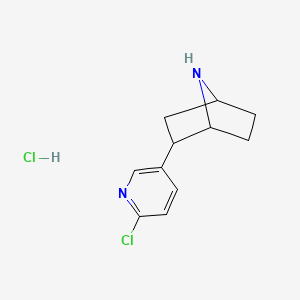

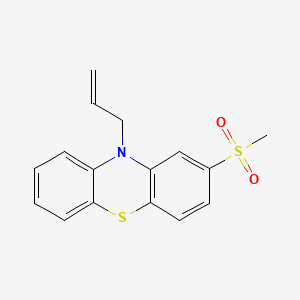
![(S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B587066.png)
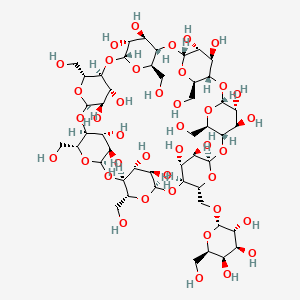
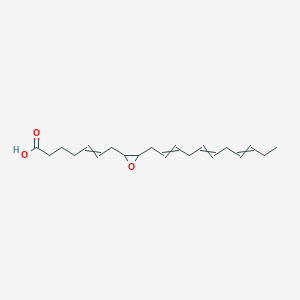
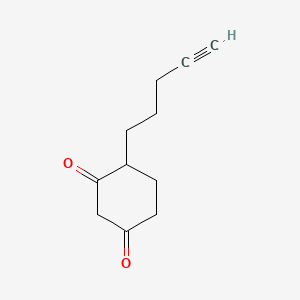
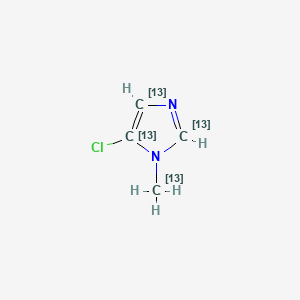
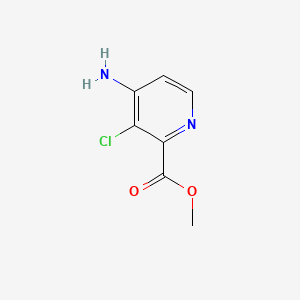

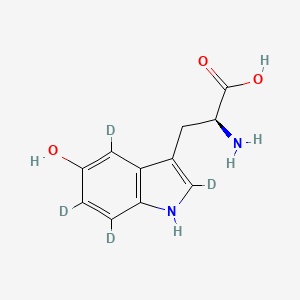
![4-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B587081.png)
